4-[(methoxycarbonyl)amino]tetrahydrothiophen-3-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate
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Overview
Description
4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE is a complex organic compound featuring a thiolane ring and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE typically involves multi-step organic synthesis. The process begins with the preparation of the thiolane ring, followed by the introduction of the methoxycarbonyl group. The isoindole moiety is then attached through a series of condensation reactions. Common reagents used in these steps include methanesulfonic acid, phenylhydrazine hydrochloride, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated synthesis equipment are often employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoindole moiety can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxycarbonyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, reduced isoindole derivatives, and various substituted compounds depending on the nucleophile used .
Scientific Research Applications
4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiolane and isoindole derivatives, such as:
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
- 1-alkyl-2-chloro-1H-indole-3-carbaldehydes .
Uniqueness
What sets 4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H24N2O6S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[4-(methoxycarbonylamino)thiolan-3-yl] 6-(1,3-dioxoisoindol-2-yl)hexanoate |
InChI |
InChI=1S/C20H24N2O6S/c1-27-20(26)21-15-11-29-12-16(15)28-17(23)9-3-2-6-10-22-18(24)13-7-4-5-8-14(13)19(22)25/h4-5,7-8,15-16H,2-3,6,9-12H2,1H3,(H,21,26) |
InChI Key |
GBRNLKNGGALXHA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1CSCC1OC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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